Octahedral Cu(II) Complex Geometry Versus Square-Planar 8-Hydroxyquinoline Metal Chelates
The Cu(II) complex of 7-((3-phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-ol adopts an octahedral geometry as confirmed by combined mass spectrometry, TGA, and UV-Vis data [1]. This contrasts with the square-planar geometry typically observed for Cu(II) complexes of unsubstituted 8-hydroxyquinoline and its 7-halo derivatives [1]. The geometry shift is directly attributable to the expanded donor-atom set introduced by the isoxazoline-containing 7-substituent and the azo coupling employed in complex synthesis.
| Evidence Dimension | Coordination geometry of Cu(II) complex |
|---|---|
| Target Compound Data | Octahedral geometry (confirmed by TGA, mass, UV-Vis) |
| Comparator Or Baseline | Unsubstituted 8-hydroxyquinoline Cu(II) complex: square-planar geometry (literature baseline) |
| Quantified Difference | Qualitative geometry change (square-planar → octahedral); no quantitative distortion parameter reported |
| Conditions | Cu(II) azo-chelate AZC-1, solid state; Alothman et al. 2020 [1] |
Why This Matters
Octahedral vs. square-planar geometry influences redox potential, catalytic activity, and DNA-intercalation capacity, directly affecting suitability for applications in bioinorganic catalysis or antimicrobial agent design.
- [1] Alothman, A.A.; Albaqami, M.D.; Alshgari, R.A. Spectral Characterization, Thermal and Antimicrobial Studies of Some Divalent Metal Chelates of 7-((3-Phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-ol. Asian Journal of Chemistry, 2020, 32(9), 2356–2364. View Source
